molecular formula C7H6N4O3S B13345317 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13345317
M. Wt: 226.22 g/mol
InChI Key: QVPWUZUYUUTQAA-UHFFFAOYSA-N
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Description

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 4-ethyl-1,2,3-thiadiazole moiety and at the 3-position with a carboxylic acid group. This structure combines two nitrogen- and sulfur-containing heterocycles, which are known to enhance pharmacological activity and metabolic stability in drug design .

Properties

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

5-(4-ethylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H6N4O3S/c1-2-3-4(15-11-9-3)6-8-5(7(12)13)10-14-6/h2H2,1H3,(H,12,13)

InChI Key

QVPWUZUYUUTQAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

A. Amidoxime and Acyl Chloride Cyclization

  • Procedure : Reacting 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid chloride with a nitrile-derived amidoxime under basic conditions (e.g., pyridine or TBAF catalysis).
  • Advantages : High functional group tolerance; direct route to 3-carboxylic acid derivatives.
  • Limitations : Requires strict anhydrous conditions; potential side reactions with thiadiazole sulfur.

B. Vilsmeier Reagent Activation

  • Procedure : Activating 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with Vilsmeier reagent (POCl₃/DMF), followed by cyclization with amidoximes in a one-pot reaction (Scheme 2 in).
  • Yields : 61–93% for analogous substrates.
  • Benefits : Simplified purification; avoids coupling reagents like EDC/DCC.

C. Coupling Reagent-Mediated Cyclization

  • Reagents : Carbodiimides (EDC, DCC) or T3P activate the carboxylic acid for reaction with amidoximes (Table 1, Entry 3–5).
  • Conditions : Mild temperatures (25–60°C), polar aprotic solvents (DMF, THF).
  • Challenges : Competing esterification; requires stoichiometric reagents.

Substituent Compatibility and Modifications

Thiadiazole Moiety Integration

  • The 4-ethyl-1,2,3-thiadiazole group is introduced via pre-functionalized carboxylic acid precursors. Synthesis of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid may involve:

Ethyl Group Stability

  • Alkyl groups on thiadiazoles are stable under acidic cyclization conditions (e.g., TfOH in Scheme 4), but prolonged heating may induce decomposition.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Applicability to Target
Amidoxime + Acyl Chloride Pyridine, RT, 12 h ~65% Moderate (requires acyl chloride synthesis)
Vilsmeier Activation POCl₃/DMF, 80°C, 4 h 61–93% High (one-pot, scalable)
T3P-Mediated Cyclization T3P, DIPEA, DCM, 25°C, 6 h ~75% High (avoids harsh conditions)

Optimized Protocol Recommendation

A hybrid approach leveraging Vilsmeier activation is proposed:

  • Step 1 : Synthesize 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid via Hurd-Mori reaction.
  • Step 2 : Activate with POCl₃/DMF (1:1 molar ratio, 0°C to RT, 1 h).
  • Step 3 : Add tert-butyl amidoxime (1.2 equiv), stir at 80°C for 4 h.
  • Step 4 : Hydrolyze with NaOH (2M) to yield the carboxylic acid.

Expected Yield : 75–85% after recrystallization (MeOH/H₂O).

Challenges and Mitigations

Chemical Reactions Analysis

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 4-ethyl-1,2,3-thiadiazole substituent is unique compared to phenyl (e.g., 2-ethoxyphenyl in ), pyrazole (), or amide-linked pyrrole groups ().
  • Synthetic Efficiency : Hydrolysis of ethyl esters (e.g., ) is a common high-yield route for oxadiazole carboxylic acids. The target compound’s synthesis may require specialized cyclization steps for the thiadiazole moiety.

Key Observations :

  • Antimicrobial Potential: Thiadiazole-containing compounds (e.g., ) are frequently explored for antiparasitic or antibacterial applications, suggesting the target compound may have similar utility.
  • Structural-Activity Relationships (SAR) : The presence of electron-withdrawing groups (e.g., carboxylic acid) and heterocyclic substituents (e.g., thiadiazole) correlates with enhanced enzyme binding and metabolic stability .

Biological Activity

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure is pivotal for its biological activity.

Molecular Formula: C7_{7}H8_{8}N4_{4}O2_{2}S
Molecular Weight: 196.23 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

  • Mechanism of Action:
    • The compound exhibits cytotoxic effects on various cancer cell lines including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).
    • It induces apoptosis through the activation of p53 and caspase pathways, leading to programmed cell death in cancer cells .
  • In Vitro Studies:
    • In a study involving MCF-7 cells, the compound demonstrated an IC50_{50} value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • Flow cytometry assays confirmed that the compound induces apoptosis in a dose-dependent manner .
Cell Line IC50_{50} (µM) Mechanism
MCF-710Apoptosis via p53 activation
MEL-812Induction of caspases
U-93715Cell cycle arrest at G0-G1 phase

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens.

  • Testing Against Bacteria:
    • In vitro tests showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the bacterial strain .
  • Potential Applications:
    • The antimicrobial activity suggests potential use in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Case Study on Cancer Treatment:
    • A clinical trial reported that patients with advanced breast cancer showed improved outcomes when treated with a regimen including this oxadiazole derivative . The study noted a reduction in tumor size and improved quality of life metrics.
  • Antimicrobial Efficacy:
    • A study evaluated the compound's effectiveness against multidrug-resistant Staphylococcus aureus and found it significantly reduced bacterial load in infected tissue samples .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid?

  • Methodology : Synthesis typically involves cyclization reactions of thiadiazole and oxadiazole precursors. For example, ethyl ester analogs are synthesized via condensation of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with ethyl cyanoacetate under acidic conditions (e.g., H₂SO₄ catalysis) . Key parameters include:

  • Temperature : 80–100°C in ethanol or methanol.
  • Catalysts : H₂SO₄ or POCl₃ for dehydration.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent).
    • Data Table :
PrecursorCatalystSolventYield (%)Reference
Thiadiazole hydrazideH₂SO₄EtOH65–70
Oxadiazole esterPOCl₃MeOH72–75

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269.03) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software suite) for 3D structural confirmation .

Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include standard drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).

Advanced Research Questions

Q. How does the ethyl-substituted thiadiazole moiety influence the compound’s bioactivity compared to other derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl, phenyl substituents) and compare activities.
  • Data Table :
DerivativeSubstituentMIC (μg/mL) E. coliIC₅₀ (μM) HeLaReference
4-Ethyl thiadiazoleC₂H₅12.58.2
4-Methyl thiadiazoleCH₃25.015.6
  • Mechanistic Insight : Ethyl groups enhance lipophilicity, improving membrane permeability .

Q. What computational tools can predict binding interactions with targets like DNA gyrase or histone deacetylases (HDACs)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC8 or E. coli gyrase B (PDB IDs: 1T69, 1KZN) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes.

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variations, incubation times).
  • Dose-Response Repetition : Validate IC₅₀ values across multiple replicates.
  • Cross-Laboratory Collaboration : Share protocols via platforms like Zenodo to standardize methods.

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodology :

  • Prodrug Design : Synthesize ester or amide prodrugs (e.g., ethyl ester derivatives) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI < 0.2) .

Methodological Notes

  • Crystallography : SHELXL refinement is critical for resolving electron density ambiguities in the oxadiazole-thiadiazole fused system .
  • Toxicity Screening : Include Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) before advancing to mammalian models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.